molecular formula C16H22Cl2N2O B4669274 1-(3,4-dichlorobenzyl)-4-(3-methylbutanoyl)piperazine

1-(3,4-dichlorobenzyl)-4-(3-methylbutanoyl)piperazine

Cat. No. B4669274
M. Wt: 329.3 g/mol
InChI Key: QCOHIANFOCZKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorobenzyl)-4-(3-methylbutanoyl)piperazine, also known as MBZP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been found in some recreational drugs. MBZP has been the subject of scientific research due to its potential therapeutic applications, especially in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-4-(3-methylbutanoyl)piperazine involves its binding to dopamine and serotonin receptors in the brain. This leads to an increase in the release of these neurotransmitters, which in turn leads to an increase in their levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of 1-(3,4-dichlorobenzyl)-4-(3-methylbutanoyl)piperazine.
Biochemical and Physiological Effects:
1-(3,4-dichlorobenzyl)-4-(3-methylbutanoyl)piperazine has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of 1-(3,4-dichlorobenzyl)-4-(3-methylbutanoyl)piperazine. 1-(3,4-dichlorobenzyl)-4-(3-methylbutanoyl)piperazine has also been found to have an effect on the cardiovascular system, causing an increase in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

1-(3,4-dichlorobenzyl)-4-(3-methylbutanoyl)piperazine has several advantages for lab experiments. It is a well-defined chemical compound that can be synthesized easily. Its psychoactive effects can be studied in animal models, providing insights into its potential therapeutic applications. However, the use of 1-(3,4-dichlorobenzyl)-4-(3-methylbutanoyl)piperazine in lab experiments is limited by its psychoactive effects, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-(3,4-dichlorobenzyl)-4-(3-methylbutanoyl)piperazine. One direction is to study its potential therapeutic applications in the field of neuroscience. 1-(3,4-dichlorobenzyl)-4-(3-methylbutanoyl)piperazine has been found to have an affinity for dopamine and serotonin receptors in the brain, which are involved in the regulation of mood, motivation, and reward. It may have potential as a treatment for psychiatric disorders such as depression and addiction. Another direction is to study its effects on the cardiovascular system, which could have implications for the treatment of cardiovascular diseases. Finally, further research is needed to understand the mechanism of action of 1-(3,4-dichlorobenzyl)-4-(3-methylbutanoyl)piperazine and its effects on the brain and body.

Scientific Research Applications

1-(3,4-dichlorobenzyl)-4-(3-methylbutanoyl)piperazine has been studied for its potential therapeutic applications in the field of neuroscience. It has been found to have an affinity for dopamine and serotonin receptors in the brain, which are involved in the regulation of mood, motivation, and reward. 1-(3,4-dichlorobenzyl)-4-(3-methylbutanoyl)piperazine has been shown to increase the release of dopamine and serotonin, leading to an increase in their levels in the brain.

properties

IUPAC Name

1-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O/c1-12(2)9-16(21)20-7-5-19(6-8-20)11-13-3-4-14(17)15(18)10-13/h3-4,10,12H,5-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOHIANFOCZKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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